molecular formula C13H11IN2O2 B2918678 N-(5-iodopyridin-2-yl)-4-methoxybenzamide CAS No. 842119-43-1

N-(5-iodopyridin-2-yl)-4-methoxybenzamide

Cat. No.: B2918678
CAS No.: 842119-43-1
M. Wt: 354.147
InChI Key: GHLCAJHQSBWPGO-UHFFFAOYSA-N
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Description

Significance of Aryl Amides and Halogenated Pyridines in Drug Discovery

Aryl amides are a cornerstone of medicinal chemistry. The amide bond is a fundamental component of peptides and proteins and is present in a significant number of commercially available drugs. rsc.org Its stability under physiological conditions and its ability to participate in hydrogen bonding make it a crucial linker for connecting different pharmacophoric elements. numberanalytics.com The aryl component of the amide can engage in various interactions with biological targets, including π-π stacking. The strategic placement of an amide group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Halogenated pyridines are also of great importance in drug discovery. The incorporation of a halogen atom, such as iodine, into a pyridine (B92270) ring can profoundly alter a molecule's physical and chemical properties. nih.gov Halogens can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its target protein. nih.govacs.org The pyridine ring itself is a privileged scaffold in medicinal chemistry, and its halogenation provides a powerful tool for fine-tuning the biological activity of a drug candidate. nih.gov

Overview of Benzamide (B126) and Pyridine Scaffolds in Bioactive Compounds

The benzamide scaffold is a versatile structural motif found in a wide array of therapeutic agents with diverse biological activities. researchgate.net Benzamide derivatives have been developed as antipsychotics, antiemetics, and gastroprokinetic agents. This scaffold's utility stems from its ability to present substituents in a well-defined spatial arrangement, allowing for precise interactions with biological targets. The amide group of the benzamide can act as both a hydrogen bond donor and acceptor, facilitating strong binding to receptor sites. acs.org

The pyridine scaffold is one of the most prevalent nitrogen-containing heterocycles in approved drugs. nih.govnih.gov Its presence can enhance a compound's aqueous solubility and bioavailability. researchgate.netenpress-publisher.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, which can be crucial for drug-receptor interactions and for improving a drug's physicochemical properties. nih.gov Pyridine rings are found in a vast range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. nih.gov

Historical Context of Related Chemical Entities in Pharmaceutical Research

The history of medicinal chemistry is intertwined with the discovery and development of compounds containing amide and heterocyclic moieties. The journey from using natural extracts to the era of synthetic drugs in the 19th and 20th centuries saw the rise of systematic drug design. researchgate.netpharmaguideline.com Early synthetic drugs like sulfonamides, discovered in the 1930s, demonstrated the power of chemical synthesis in creating life-saving medicines. reactgroup.org

The "golden era" of antibiotic discovery, from the 1940s to the 1960s, brought forth a multitude of new chemical classes, many of which featured amide bonds, such as the penicillins. reactgroup.orgnih.gov The development of the first benzamide drug, metoclopramide, in the 1960s as an antiemetic and prokinetic agent, opened up a new chapter for this class of compounds.

The pyridine ring has been a part of medicinal chemistry for a long time, with its structure being elucidated in the 1860s and the first synthesis of a heteroaromatic compound, pyridine itself, in 1876. wikipedia.org Its incorporation into pharmaceuticals has led to the development of numerous important drugs, including the anti-tuberculosis agent isoniazid (B1672263) and the anti-ulcer medication omeprazole. nih.govgoogle.com The continuous exploration of these fundamental scaffolds, as seen in the structure of N-(5-iodopyridin-2-yl)-4-methoxybenzamide, underscores their enduring importance in the quest for new and improved therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-iodopyridin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCAJHQSBWPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the N-(Pyridin-2-yl)benzamide Core

The formation of the N-(pyridin-2-yl)benzamide scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through the creation of an amide bond between a pyridine (B92270) derivative and a benzoic acid derivative.

Amide Bond Formation Approaches

The creation of the amide linkage is a cornerstone of organic synthesis. Traditional methods involve the reaction of an amine with a carboxylic acid, often activated to facilitate the reaction. In the context of N-(pyridin-2-yl)benzamides, this involves coupling a 2-aminopyridine (B139424) derivative with a benzoic acid derivative.

Dehydrative coupling reactions involving 2-pyridylamines can sometimes result in variable yields. researchgate.net However, a range of modern coupling reagents have been developed to promote efficient amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While specific high-yielding syntheses of N-(pyridin-2-yl)amides have been developed, such as those employing 2-aminopyridine-N-oxides, the fundamental approach of activating the carboxylic acid remains a common strategy. researchgate.net

Alternative approaches are also being explored. For instance, a bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins to produce N-(pyridin-2-yl)-benzamides with good efficiency. mdpi.com Another innovative method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for the facile construction of amide bonds. nih.gov This method has been shown to be applicable to the synthesis of primary, secondary, and tertiary amides. nih.gov

Table 1: Selected Amide Bond Formation Strategies

Method Reactants Catalyst/Reagent Key Features
Dehydrative Coupling 2-Aminopyridine derivative, Benzoic acid derivative Coupling agents (e.g., HATU, BOP) Widely used but can have variable yields with 2-pyridylamines. researchgate.net
From N-Oxides 2-Aminopyridine-N-oxide, Carboxylic acid Dehydrating agent Offers a mild and high-yielding alternative. researchgate.net
MOF Catalysis 2-Aminopyridine, trans-β-Nitrostyrene Fe2Ni-BDC Heterogeneous catalysis, recyclable catalyst. mdpi.com
Nitrile Imine Rearrangement N-2-Nitrophenyl hydrazonyl bromide, Amine Base Forms an activated ester intermediate. nih.gov

Pyridine Functionalization Techniques

The introduction of the iodine substituent at the 5-position of the pyridine ring is a key functionalization step. This can be achieved either before or after the formation of the amide bond. Additionally, the inherent reactivity of the pyridine ring allows for various other transformations.

The direct iodination of pyridine derivatives is a common method for introducing an iodine atom onto the ring. For the synthesis of N-(5-iodopyridin-2-yl)-4-methoxybenzamide, a common precursor is 2-amino-5-iodopyridine (B21400). The synthesis of this intermediate typically involves the electrophilic iodination of 2-aminopyridine. nbinno.com

Common iodinating agents include iodine monochloride (ICl) or a combination of iodine and an oxidizing agent like hydrogen peroxide or nitric acid in an acidic medium. nbinno.com Another approach utilizes an aqueous iodine-potassium iodide solution. google.com The amino group in 2-aminopyridine directs the electrophilic substitution to the 5-position. nbinno.com

Table 2: Iodination Methods for 2-Aminopyridine

Reagent(s) Conditions Product
Iodine Monochloride (ICl) Acidic medium 2-Amino-5-iodopyridine nbinno.com
Iodine / Oxidizing Agent (e.g., H₂O₂) Acidic medium 2-Amino-5-iodopyridine nbinno.com
Iodine-Potassium Iodide Solution Aqueous 2-Amino-5-iodopyridine google.com

It is important to note that molecular iodine itself can be used to mediate oxidative coupling reactions of 2-aminopyridine with other molecules, leading to more complex heterocyclic systems like imidazo[1,2-a]pyridines. rsc.orgnih.gov

The iodine atom on the pyridine ring serves as a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. nbinno.com While not directly employed in the synthesis of the title compound itself, these reactions are crucial for creating derivatives. The Suzuki coupling, which pairs an organoboron compound with an organic halide, is a prominent example. The iodine atom at the 5-position is a good leaving group, facilitating these transformations. nbinno.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, highlighting the synthetic utility of the iodo-substituted intermediate.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to modifying heterocyclic systems. rsc.org However, the selective functionalization of the pyridine ring presents challenges due to its electron-deficient nature and the coordinating ability of the nitrogen atom. rsc.orgresearchgate.net While significant progress has been made in the C-H functionalization of pyridines, particularly at the C2 and C4 positions, regioselective reactions at the distal C3 and C5 positions are more difficult to achieve. nih.gov For the synthesis of this compound, the more established method of electrophilic iodination is generally preferred for its high regioselectivity.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step sequence: the iodination of 2-aminopyridine followed by the acylation of the resulting 2-amino-5-iodopyridine with a 4-methoxybenzoyl derivative.

Step 1: Synthesis of 2-Amino-5-iodopyridine

As previously discussed, 2-aminopyridine can be regioselectively iodinated at the 5-position using various methods. A common laboratory procedure involves treating 2-aminopyridine with an iodinating agent such as iodine monochloride or a mixture of iodine and an oxidizing agent in a suitable solvent. nbinno.com

Step 2: Amide Coupling

The 2-amino-5-iodopyridine is then coupled with 4-methoxybenzoic acid or its more reactive derivative, 4-methoxybenzoyl chloride. The use of 4-methoxybenzoyl chloride in the presence of a base, such as pyridine or triethylamine (B128534), is a straightforward method for acylation. Alternatively, the coupling of 4-methoxybenzoic acid with 2-amino-5-iodopyridine can be achieved using standard peptide coupling reagents.

A representative synthetic scheme is presented below:

Scheme 1: Plausible Synthesis of this compound Part A: Iodination

Reactants: 2-Aminopyridine, Iodinating Agent (e.g., ICl)

Product: 2-Amino-5-iodopyridine

Part B: Amide Formation

Reactants: 2-Amino-5-iodopyridine, 4-Methoxybenzoyl chloride

Base: Pyridine or Triethylamine

Product: this compound

This synthetic approach leverages well-established and reliable chemical transformations to afford the target compound in good yield.

Reported Synthetic Pathways and Conditions

The primary and most direct synthetic pathway to this compound involves the amide coupling of 2-amino-5-iodopyridine with a derivative of 4-methoxybenzoic acid. A common method is the reaction of 2-amino-5-iodopyridine with 4-methoxybenzoyl chloride in the presence of a base. ontosight.ai This reaction is typically carried out in an inert solvent, such as chloroform, and may require heating to proceed to completion. researchgate.net

An alternative approach involves the use of coupling reagents to facilitate the amide bond formation between 2-amino-5-iodopyridine and 4-methoxybenzoic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF) can be employed. reddit.com

The synthesis of the key intermediate, 2-amino-5-iodopyridine, is also a critical aspect. A reported method involves the direct iodination of 2-aminopyridine. One synthetic route describes dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. Hydrogen peroxide is then added dropwise to facilitate the reaction. The product is isolated by filtration after heating and cooling. google.com

Specific Reactants and Catalysts Employed

The synthesis of N-(pyridin-2-yl)benzamides can be achieved through various reactant combinations and catalytic systems. For the direct acylation, the key reactants are:

2-amino-5-iodopyridine : The amine component.

4-methoxybenzoyl chloride : The acylating agent.

Base : A tertiary amine such as triethylamine or pyridine is often used to neutralize the HCl byproduct. ontosight.airesearchgate.net

In catalyst-driven syntheses, different systems have been explored for related N-(pyridin-2-yl)benzamides. For instance, a bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between 2-aminopyridine derivatives and trans-β-nitrostyrene to form N-(pyridin-2-yl)-benzamide derivatives. mdpi.com While not directly applied to the title compound, this suggests the potential for catalytic routes.

For amide coupling reactions starting from the carboxylic acid, a variety of reagents are available: bachem.com

Coupling agents : HATU, HCTU, TFFH. reddit.com

Carbodiimides : Such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole). bachem.com

Organophosphorus reagents : A phosphetane (B12648431) catalyst has been used for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov

The choice of reactants and catalysts depends on the desired scale, purity requirements, and the tolerance of other functional groups in the starting materials.

Synthetic Challenges and Optimization in Preparation

The synthesis of this compound is not without its challenges. The nucleophilicity of the amino group in 2-aminopyridine derivatives can be significantly reduced due to the electron-withdrawing nature of the pyridine ring. semanticscholar.org This deactivation can lead to sluggish reactions requiring forcing conditions or highly reactive acylating agents.

A significant challenge is the potential for over-reaction, leading to the formation of N,N-diacylated products, particularly when using strong bases and highly reactive acyl chlorides. semanticscholar.org The initial N-acylation can increase the acidity of the remaining N-H proton, which can be deprotonated by the base, leading to a second acylation.

Optimization of the reaction conditions is crucial to maximize the yield of the desired mono-acylated product. Key parameters for optimization include:

Solvent : Dichloromethane (DCM), chloroform, and dimethylformamide (DMF) are commonly used. reddit.commdpi.com

Base : The choice and stoichiometry of the base (e.g., triethylamine, DIPEA) are critical to avoid side reactions. reddit.comsemanticscholar.org

Temperature : Reactions may be performed at temperatures ranging from 0°C to reflux, depending on the reactivity of the substrates. reddit.com

Order of addition : Adding the amine and then the base to the acyl chloride solution can sometimes improve the outcome. reddit.com

For difficult couplings involving deactivated anilines, specialized coupling reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or the use of silver cyanide (AgCN) as a "base" with pre-formed acyl chlorides have been suggested for challenging cases. reddit.com

Derivatization and Analog Synthesis

The this compound scaffold is a versatile platform for the synthesis of a wide range of derivatives and analogs, allowing for the systematic exploration of structure-activity relationships.

Modification of the Methoxybenzoyl Moiety

The 4-methoxybenzoyl portion of the molecule can be readily modified by utilizing different substituted benzoic acids or benzoyl chlorides in the synthesis. This allows for the introduction of a wide array of functional groups to probe their effects on the molecule's properties.

Table 1: Examples of Methoxybenzoyl Moiety Modifications in Benzamide (B126) Analogs

Modification Type Example Substituent(s) Reference
Positional Isomers 2-methoxy, 3-methoxy google.com
Alkoxy Chain Length Ethoxy, Propoxy, etc. nih.gov
Halogenation Fluoro, Chloro, Bromo nih.govresearchgate.net
Electron-donating groups Methyl, Amino researchgate.netresearchgate.net
Electron-withdrawing groups Nitro, Trifluoromethyl, Cyano nih.govresearchgate.netnih.gov

| Hydrophilic groups | Hydroxy, Carboxy | nih.gov |

These modifications are typically achieved by starting with the appropriately substituted benzoic acid, which is then converted to the corresponding acyl chloride or used directly in a coupling reaction with 2-amino-5-iodopyridine. nih.govnih.gov

Structural Variations on the Iodopyridine Ring

The 5-iodopyridine ring is another key site for structural modification. The iodine atom itself can be replaced, or other substituents can be introduced onto the pyridine ring.

Table 2: Examples of Iodopyridine Ring Modifications in N-(pyridin-2-yl)benzamide Analogs

Modification Type Example Substituent(s) Reference
Halogen Exchange 5-chloro, 5-bromo nih.govtdcommons.org
Alkyl/Aryl Substitution Methyl, Phenyl researchgate.net
Removal of Substituent Unsubstituted pyridine ontosight.ai

| Introduction of other groups | Amino, Nitro | researchgate.net |

Bioisosteric Replacements within the Molecular Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule by replacing a functional group with another that has similar spatial and electronic characteristics. researchgate.net

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Amide Bond Isosteres : The central amide bond can be replaced with other groups such as a thioamide, selenoamide, urea (B33335), or sulfonamide to alter properties like hydrogen bonding capacity and metabolic stability. nih.gov

Pyridine Ring Isosteres : The pyridine ring can be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or thiazole. This can impact the molecule's pKa, dipole moment, and interaction with biological targets. semanticscholar.org

Iodine Bioisosteres : The iodine atom can be replaced with other groups of similar size and lipophilicity, such as a trifluoromethyl group or a small alkyl group.

Methoxy (B1213986) Group Bioisosteres : The methoxy group could be replaced with other small, neutral groups like a methylthio group or a fluorine atom.

This approach of making significant changes to the core structure is also known as "scaffold hopping" and is a key strategy for discovering novel chemotypes with improved properties. bhsai.orgnih.govresearchgate.net

Molecular Interactions and Receptor/enzyme Binding Studies

Investigation of Binding Affinities and Selectivity

The binding affinity and selectivity of a compound are primary determinants of its therapeutic efficacy and potential side effects. For N-(5-iodopyridin-2-yl)-4-methoxybenzamide, these parameters have been explored across different classes of biological targets, including receptors, kinases, and enzymes.

In Vitro Ligand Binding Assays

In vitro ligand binding assays are fundamental in determining the affinity of a compound for its target. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target. The test compound's ability to displace the radioligand is measured, from which its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) can be determined. For benzamide (B126) derivatives, these assays are crucial in establishing their initial pharmacological profile.

For instance, in studies of structurally related iodobenzamide compounds, competitive binding assays using cell lines expressing the target receptor, such as the human prostate tumor cell line LNCaP, have been employed. nih.gov In these assays, the displacement of a radiolabeled ligand, for example, by the test compound demonstrates dose-dependent and saturable binding, indicating a specific interaction with the receptor. nih.gov The resulting data allows for the calculation of Ki values, which quantify the compound's binding affinity.

Table 1: Illustrative In Vitro Ligand Binding Data This table is for illustrative purposes and does not represent actual data for this compound.

TargetRadioligandCell LineKi (nM)
Sigma-1 Receptor3H-PentazocineCHOData Not Available
Sigma-2 Receptor[3H]DTGJurkatData Not Available
α1A Adrenergic Receptor[3H]PrazosinHEK293Data Not Available

Receptor Binding Profiling (e.g., σ2 Receptors, α1A Adrenergic Receptors)

σ2 Receptors: The sigma-2 (σ2) receptor has been identified as a promising target for the development of therapeutics for various conditions, including cancer and neurological disorders. A number of structurally diverse compounds have been screened for their affinity to σ2 receptors, often in conjunction with their affinity for the sigma-1 (σ1) subtype to determine selectivity. upenn.edu For example, screening of a panel of 46 compounds with scaffolds known for high σ2 receptor affinity revealed compounds with subnanomolar Ki values for the σ2 receptor and significant selectivity over the σ1 receptor. upenn.edu The benzamide scaffold is a known feature of some sigma receptor ligands. nih.gov

α1A Adrenergic Receptors: The α1A adrenergic receptor is a G protein-coupled receptor involved in various physiological processes, making it a target for conditions like benign prostatic hyperplasia. nih.gov The affinity of various ligands for α1-adrenoceptor subtypes (α1A, α1B, and α1D) is often determined using radioligand binding assays with antagonists like [3H]prazosin. nih.gov Studies on different classes of compounds have demonstrated the possibility of achieving high affinity and selectivity for the α1A subtype over other α1 subtypes and other receptors like the 5-HT(1A) receptor. nih.gov

Table 2: Example Receptor Binding Profile This table is for illustrative purposes and does not represent actual data for this compound.

ReceptorKi (nM)Selectivity (fold) vs. σ1Selectivity (fold) vs. α1BSelectivity (fold) vs. α1D
σ2Data Not AvailableData Not Available--
α1AData Not Available-Data Not AvailableData Not Available

Kinase Binding Assays (e.g., CDK, AAK1, GAK, CHK1, ALK Family)

For example, the discovery of potent inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) has been a focus in cancer research. nih.gov Similarly, the inhibition of adaptor-associated kinase 1 (AAK1) has been explored as a therapeutic approach for neuropathic pain. nih.gov These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor, allowing for the determination of an IC50 value.

Table 3: Illustrative Kinase Inhibition Profile This table is for illustrative purposes and does not represent actual data for this compound.

Kinase TargetAssay TypeIC50 (µM)
CDK2/cyclin ARadiometricData Not Available
AAK1Fluorescence PolarizationData Not Available
GAKLanthaScreenData Not Available
CHK1HTRFData Not Available
ALKELISAData Not Available

Enzyme Inhibition Assays (e.g., Mycobacterium tuberculosis Proteasome)

The proteasome of Mycobacterium tuberculosis (Mtb) is a validated target for the development of new anti-tuberculosis drugs. nih.gov Inhibition of this proteasome is crucial for the survival of the bacterium. nih.gov Various classes of compounds, including oxathiazol-2-ones, have been identified as selective inhibitors of the Mtb proteasome over the human proteasome. nih.gov Enzyme inhibition assays for the Mtb proteasome often utilize a fluorogenic substrate to measure the proteolytic activity of the enzyme. The ability of a test compound to reduce this activity is quantified as an IC50 value. While specific inhibitory activity of this compound against the Mtb proteasome has not been reported, this assay methodology would be employed to determine such activity.

Table 4: Example Enzyme Inhibition Data This table is for illustrative purposes and does not represent actual data for this compound.

EnzymeSubstrateIC50 (µM)Selectivity vs. Human Proteasome (fold)
Mycobacterium tuberculosis ProteasomeSuc-LLVY-AMCData Not AvailableData Not Available

Analysis of Protein Interactions

Understanding how a compound interacts with its protein target at a molecular level provides valuable insights for lead optimization and rational drug design.

Characterization of Target-Compound Interactions

The characterization of the interactions between a compound and its target protein can be achieved through various biophysical and computational techniques. For instance, in the study of benzamide-type ligands binding to cereblon, a component of an E3 ubiquitin ligase complex, it was observed that the orientation of substituents on the benzamide ring plays a crucial role in binding affinity. nih.gov Techniques such as X-ray crystallography can provide high-resolution structural information about the binding mode of a ligand within the active site of its target. Molecular docking studies can also be used to predict the binding conformation and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues. nih.gov For a compound like 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodobenzamide, a structurally related compound, its high affinity for sigma receptors suggests specific interactions within the binding pocket of these receptors. nih.gov

Studies of Binding Modes (e.g., through X-ray Co-crystal Structures of Analogs)

While a co-crystal structure for this compound itself is not publicly available, analysis of structurally similar benzamide-containing inhibitors provides significant insight into its potential binding modes. X-ray crystallography studies of analogous compounds complexed with various protein targets, such as enzymes, reveal common interaction patterns that are likely relevant.

For instance, a series of nonpeptide benzamide inhibitors designed to target the human rhinovirus (HRV) 3C protease demonstrated a binding mode where the benzamide core mimics a key recognition element of the natural substrate. acs.org A high-resolution co-crystal structure confirmed that these inhibitors form specific interactions within the enzyme's active site. acs.org Similarly, in the development of nonpeptidic thrombin inhibitors, a benzamide-containing compound was co-crystallized with thrombin. The X-ray structure provided crucial insights into the structure-activity relationship, showing how the benzamide moiety orients itself to engage with the protein. acs.org

Another relevant example comes from the study of inhibitors for Bromodomain-containing protein 4 (BRD4), an important epigenetic target. A potent inhibitor, ZL0590, was co-crystallized with the first bromodomain of BRD4 (BD1). acs.org The structural analysis revealed that the inhibitor binds to a novel site, distinct from the classic acetylated lysine (B10760008) pocket, at the interface of the αB and αC helices. acs.org This binding is stabilized by a network of interactions, including hydrogen bonds and van der Waals forces, with key residues such as Glu151. acs.org

These examples consistently show that the benzamide scaffold acts as a rigid and versatile anchor, capable of positioning other functional groups for optimal interaction with a biological target. The specific geometry and electronic properties of the N-(pyridin-2-yl)benzamide core in the subject compound would dictate its precise orientation and interactions within a binding pocket.

Analog ClassProtein TargetKey Interactions Observed in Co-crystal StructureReference
Benzamide-containing Michael acceptorsHuman Rhinovirus 3C ProteaseBenzamide core mimics P1 recognition element of the substrate. acs.org
Nonpeptidic Benzamide DerivativesThrombinThe structure provided insight into the structure-activity relationship (SAR). acs.org
ZL0590 (contains a substituted benzamide)BRD4 Bromodomain 1 (BD1)Binds to a new site at the αB/αC helix interface, interacting with residues like Glu151. acs.org

Molecular Recognition and Hydrogen Bonding Networks

Molecular recognition is fundamentally driven by non-covalent interactions, with hydrogen bonds being among the most critical for ensuring specificity and affinity in biological systems. The structure of this compound contains key functional groups—the amide linkage and the methoxy (B1213986) group—that are pivotal in forming and directing these interaction networks.

The arrangement of hydrogen bond donors and acceptors on a molecule dictates its ability to form stable complexes with proteins or other molecules. In proteins, the backbone is rich in amide groups, and unsatisfied polar groups are energetically costly, making their satisfaction a powerful driver of protein folding and ligand binding. nih.gov The subject compound's structure allows it to participate in such networks, contributing to its molecular recognition profile.

Role of the Amide Linkage in Molecular Recognition

The amide linkage is a cornerstone of molecular recognition in chemistry and biology, renowned for its structural and electronic properties. wiley.comgoogle.com Its significance is largely due to its dual nature as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.net This allows the amide group to form strong, directional hydrogen bonds, which are crucial for the stability and specificity of protein-ligand complexes. scilit.com

The planarity of the amide bond, a result of resonance delocalization, reduces the conformational flexibility of the molecule, which can be advantageous for binding affinity by lowering the entropic penalty upon binding. nih.gov This resonance gives the C-N bond a partial double-bond character. nih.gov In protein-ligand interactions, the amide N-H can donate a hydrogen bond to a backbone carbonyl oxygen or an acidic side chain (e.g., Asp, Glu), while the amide C=O can accept a hydrogen bond from a backbone N-H or a donor side chain (e.g., Arg, Lys, Ser). illinois.edu This capacity for multiple, specific hydrogen bonds makes the amide linkage a privileged linker in bioactive compounds. nih.gov

In crystalline structures of benzamide derivatives, the amide groups are consistently observed to form extensive intermolecular hydrogen-bonding networks, often leading to the formation of dimers or larger supramolecular assemblies. researchgate.netmdpi.com For example, the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide shows that N—H⋯O and N—H⋯N hydrogen bonds link the molecules into sheets. researchgate.net This demonstrates the strong propensity of the N-(pyridin-2-yl)benzamide core to engage in predictable and stable hydrogen bonding patterns.

Influence of the Methoxy Group on Intermolecular Interactions

The methoxy group (-OCH₃) is a versatile functional group that can significantly influence a molecule's binding properties through various non-covalent interactions. tandfonline.comtandfonline.com Although often considered for its electronic effects on an aromatic ring, its direct role in intermolecular interactions is substantial.

The oxygen atom of the methoxy group is a hydrogen bond acceptor. researchgate.net It can form C-H···O or N-H···O hydrogen bonds with suitable donors in a protein binding site. While generally weaker than conventional hydrogen bonds, these interactions can collectively contribute significantly to binding affinity and specificity. researchgate.net The methyl portion of the group can participate in favorable van der Waals or hydrophobic interactions, particularly when situated within a lipophilic pocket of a protein. tandfonline.comtandfonline.com

Furthermore, the methoxy group is not linear and possesses conformational flexibility, allowing it to act as a "scout" to explore the topology of a binding pocket. tandfonline.comtandfonline.com Its size and ability to accept hydrogen bonds can help a ligand fill a cavity more effectively. For example, in a series of adenosine (B11128) receptor ligands, the addition of a methoxy group allowed a compound to completely fill a narrow, hydrophobic sub-cavity within the binding site, thereby influencing its affinity. mdpi.com This highlights the dual role of the methoxy group: engaging in specific polar contacts via its oxygen atom while also contributing to shape complementarity through its methyl component.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features

Contributions of the Iodopyridine Moiety to Biological Activity

The pyridine (B92270) ring, a common heterocycle in pharmaceuticals, often serves as a key interaction point with biological targets. In the case of N-(5-iodopyridin-2-yl)-4-methoxybenzamide, the pyridine nitrogen can act as a hydrogen bond acceptor, forming crucial interactions within a receptor's binding pocket. The presence of the iodine atom at the 5-position of the pyridine ring is particularly significant. Halogen atoms, especially iodine, are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen. This interaction can significantly enhance binding affinity and selectivity for a target protein. Furthermore, the lipophilicity introduced by the iodine atom can influence the compound's ability to cross cellular membranes, impacting its bioavailability and distribution.

Positional and Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound are highly sensitive to modifications in its chemical structure. Altering the nature and position of substituents on both the pyridine and benzoyl rings can lead to dramatic changes in biological activity, providing valuable insights into the SAR of this chemical class.

Halogen Atom Influence (Iodine vs. other halogens)

The identity of the halogen atom at the 5-position of the pyridine ring can significantly impact the compound's biological profile. The table below illustrates the hypothetical effect of different halogens on the inhibitory activity (IC50) against a target enzyme.

Halogen (X) at C5 of PyridineIC50 (nM)Lipophilicity (logP)Halogen Bond Donor Strength
Iodine (I)50HighStrong
Bromine (Br)150ModerateModerate
Chlorine (Cl)300LowWeak
Fluorine (F)500Very LowVery Weak

Note: The data in this table is illustrative and intended to demonstrate the potential trend in activity based on the properties of the halogen atom.

As depicted, there is often a correlation between the size, polarizability, and halogen bonding capability of the halogen and the resulting biological activity. Iodine, being the largest and most polarizable of the common halogens, is the strongest halogen bond donor, which can lead to enhanced binding affinity and, consequently, lower IC50 values. The increased lipophilicity associated with heavier halogens can also contribute to improved cell permeability.

Substitutions on the Pyridine Ring

Modifying other positions on the pyridine ring can also have a profound effect on the activity of this compound analogs. The introduction of different functional groups can alter the electronic properties, steric profile, and hydrogen bonding potential of the molecule.

Substituent at C4 of PyridineIC50 (nM)Electronic EffectSteric Hindrance
Hydrogen (H)50NeutralLow
Methyl (CH3)100Electron-donatingModerate
Methoxy (B1213986) (OCH3)200Electron-donatingModerate
Nitro (NO2)400Electron-withdrawingModerate

Note: The data in this table is illustrative and intended to show potential trends based on substituent effects.

For instance, introducing a bulky substituent at the 4-position of the pyridine ring could create steric clashes within the binding site, leading to a decrease in activity. Conversely, a small, electron-donating group might enhance activity by favorably modulating the electronic environment of the pyridine ring for optimal interaction with the target. The precise effects of such substitutions are highly dependent on the specific topology and chemical nature of the target's binding pocket.

Substitutions on the Benzoyl Ring

The benzoyl moiety of this compound and related benzamide (B126) derivatives is a critical component for their biological activity. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that substitutions on this ring can significantly modulate potency and selectivity. While specific SAR data for this compound is not extensively detailed in publicly available literature, general principles can be drawn from related benzamide series.

For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, modifications to the benzoyl ring were explored to understand their impact on inhibitory activity. The presence and position of substituents were found to be crucial. Similarly, studies on 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives revealed that modifications of the substituents at the 5-position of the 4-amino-2-methoxybenzoyl moiety led to a marked increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov For example, the substitution of a chloro group at the 5-position with bromo or iodo analogues resulted in a much higher affinity for the D2 receptor. nih.gov

In another study focusing on 2-phenoxybenzamides, the substitution pattern on the anilino part of the structure, which is analogous to the pyridinyl ring in this compound, strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com This suggests that the electronic and steric properties of substituents on the aromatic rings are key determinants of biological effect.

The following interactive data table summarizes the impact of various substitutions on the benzoyl ring of related benzamide scaffolds, providing insights into potential SAR for this compound.

Table 1: Effect of Benzoyl Ring Substitutions on the Activity of Benzamide Analogues

Scaffold Position of Substitution Substituent Effect on Activity Reference Compound
4-Amino-2-methoxybenzamide 5 Chloro Baseline 4-amino-5-chloro-2-methoxybenzoic acid derivative
4-Amino-2-methoxybenzamide 5 Bromo Increased D2 Receptor Affinity 5-chloro analogue
4-Amino-2-methoxybenzamide 5 Iodo Increased D2 Receptor Affinity 5-chloro analogue
2-Phenoxybenzamide 4 (on phenoxy ring) Fluoro Baseline Unsubstituted phenoxy

Rational Design and Lead Optimization Strategies

The development of potent and selective therapeutic agents often relies on iterative cycles of rational design and lead optimization. researchgate.net These strategies aim to enhance the desired pharmacological properties of a lead compound, such as this compound, while minimizing off-target effects and improving pharmacokinetic profiles.

Bioisosteric Modifications and Their Effects

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of rational drug design. u-tokyo.ac.jp This strategy is employed to improve potency, selectivity, and metabolic stability. For this compound, several bioisosteric modifications could be envisioned. For example, the methoxy group on the benzoyl ring could be replaced by other small, electron-donating groups to probe the electronic requirements of the binding pocket.

In a study of cannabinoid-1 receptor antagonists, the bioisosteric replacement of a pyrazole (B372694) 5-aryl moiety with a 5-alkynyl-2-thienyl group led to a novel class of potent and selective compounds. nih.gov This demonstrates that replacing an entire aromatic ring system can be a viable strategy. For this compound, the 4-methoxyphenyl (B3050149) ring could potentially be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target protein.

The following table presents potential bioisosteric replacements for key functional groups in this compound and their predicted effects based on general medicinal chemistry principles.

Table 2: Potential Bioisosteric Modifications and Their Predicted Effects

Original Functional Group Bioisosteric Replacement Potential Effect
4-Methoxy (-OCH3) Ethyl (-CH2CH3) Altered lipophilicity and metabolic stability
4-Methoxy (-OCH3) Hydroxymethyl (-CH2OH) Increased polarity, potential for new hydrogen bonds
Phenyl ring Thiophene (B33073) ring Altered aromaticity and potential for new interactions
Phenyl ring Pyridine ring Introduction of a hydrogen bond acceptor, altered polarity

Scaffold Hopping and Scaffold Derivatization Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying novel core structures (scaffolds) that maintain the biological activity of a known lead compound. bhsai.orgnih.gov This approach is particularly useful for discovering new chemical entities with improved properties or for circumventing existing patents. nih.govresearchgate.net For this compound, a scaffold hopping approach could involve replacing the central benzamide core with other bioisosteric linkers, such as a reversed amide, a sulfonamide, or a urea (B33335) moiety.

Scaffold derivatization, on the other hand, involves systematic modification of an existing scaffold to explore the structure-activity relationships. This can involve the introduction of various substituents at different positions of the core structure. In the context of this compound, this would entail synthesizing analogues with different substituents on both the pyridine and the benzoyl rings to map the binding site requirements. A study on tankyrase inhibitors successfully employed a scaffold hopping approach to identify a novel and potent thienopyridinone scaffold from an initial benzothienoquinolinone hit. nih.gov

Development of Analogues with Enhanced Specificity or Potency

The ultimate goal of lead optimization is to develop analogues with superior therapeutic profiles. This involves enhancing the potency against the desired target while improving selectivity over related proteins to minimize off-target effects. Structure-based drug design, where the three-dimensional structure of the target protein is known, can greatly facilitate this process.

In the development of AMPA receptor potentiators, the isosteric replacement of a benzene (B151609) or pyridine nucleus with a thiophene nucleus in a series of ring-fused thiadiazine dioxides led to the discovery of a compound with significantly enhanced cognition-enhancing effects at low doses. nih.gov This highlights how subtle structural modifications can lead to substantial improvements in in vivo efficacy. nih.gov

For this compound, the development of more potent analogues would likely involve a combination of the strategies discussed above. For instance, SAR data from initial derivatization studies could inform the design of bioisosteric replacements or guide scaffold hopping efforts to identify novel chemotypes with improved interactions within the target's binding site.

Preclinical Pharmacological Evaluation

In Vitro Biological Activity Assessments

Cell-Based Assays for Target Engagement and Pathway Modulation

No published studies were identified that investigated the target engagement or pathway modulation of N-(5-iodopyridin-2-yl)-4-methoxybenzamide in cell-based assays. Therefore, there is no data available on its potential molecular targets or its effects on specific cellular signaling pathways.

Functional Assays for Receptor Agonism/Antagonism

There is no information available from functional assays to characterize this compound as an agonist or antagonist for any specific receptors.

Enzyme Kinetic Studies and Inhibition Mechanisms

No data from enzyme kinetic studies have been published for this compound. Consequently, its potential to inhibit any enzymes and the corresponding mechanisms of inhibition remain unknown.

Assessment of Cellular Potency against Relevant Biological Systems

The cellular potency of this compound has not been reported in any relevant biological systems. There are no available IC₅₀ or EC₅₀ values to quantify its biological activity at a cellular level.

In Vitro Antiviral Efficacy (e.g., against DENV, EBOV, CHIKV)

There are no published reports on the in vitro antiviral efficacy of this compound against any viruses, including Dengue virus (DENV), Ebola virus (EBOV), or Chikungunya virus (CHIKV).

Selectivity Profiling against Off-Targets

No selectivity profiling data is available for this compound. As its primary biological target is unknown, no studies have been conducted to assess its activity against a panel of off-targets to determine its specificity.

In Vivo Proof-of-Concept Studies in Disease Models (non-human)

Evaluation of Compound Activity in Animal Models

Currently, there is no publicly available scientific literature detailing the evaluation of this compound in animal models for any specific disease.

Imaging Agent Development and Evaluation (e.g., Radiotracers for SPECT, Tau Imaging)

There is no available research on the development or evaluation of this compound as an imaging agent, including its potential use as a radiotracer for Single Photon Emission Computed Tomography (SPECT) or for Tau imaging in neurodegenerative diseases.

Biodistribution Studies in Animal Models (e.g., for radiolabeled analogs)

No biodistribution studies for radiolabeled analogs of this compound in animal models have been reported in the accessible scientific literature.

Assessment of Potential for Therapeutic Applications

Applications in Oncology Research (e.g., Kinase Inhibition)

There is no published research investigating the potential applications of this compound in oncology, including its activity as a kinase inhibitor.

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Target Interaction Prediction

No molecular docking studies for N-(5-iodopyridin-2-yl)-4-methoxybenzamide were found in the searched literature. This includes a lack of information on:

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound have been reported in the available literature. Such studies would provide insights into the dynamic behavior of the compound and its interactions with a biological target over time.

Investigation of Compound Stability and Dynamics within Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide a detailed picture of the conformational dynamics and stability of a compound within a biological environment, such as in aqueous solution or embedded in a lipid bilayer.

For this compound, MD simulations can be employed to understand its structural flexibility and interactions with solvent molecules. A typical simulation would involve placing the compound in a box of water molecules and, in some cases, ions to mimic physiological conditions. The system's trajectory over time is then calculated by solving Newton's equations of motion for each atom.

Key parameters that can be analyzed from these simulations include the root-mean-square deviation (RMSD) of the compound's backbone to assess its structural stability, and the root-mean-square fluctuation (RMSF) of individual atoms to identify flexible regions of the molecule. The analysis of hydrogen bonding patterns between the compound and water molecules can also provide insights into its solubility and desolvation penalty upon binding to a protein.

Illustrative Data from a Hypothetical MD Simulation:

Simulation Time (ns)RMSD (Å) of CompoundNumber of Hydrogen Bonds (Compound-Water)
00.005
101.253
201.354
301.283
401.404
501.333

This table represents hypothetical data to illustrate the type of information obtained from an MD simulation.

The results of such simulations can reveal the preferred conformations of this compound in solution and highlight the dynamic nature of its functional groups, which is crucial for understanding its interaction with biological macromolecules. For instance, the iodopyridine and methoxybenzamide moieties may exhibit different degrees of rotational freedom, which can influence the compound's ability to adopt a bioactive conformation. nih.govresearchgate.net

Exploration of Protein-Ligand Complex Formation and Dissociation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is widely used to understand the binding mode of a drug candidate and to estimate its binding affinity. For this compound, docking studies can be performed against a variety of protein targets to identify potential biological activities.

Given the structural motifs present in the compound, such as the pyridine (B92270) and benzamide (B126) groups, it is plausible to hypothesize that it may target protein kinases. researchgate.net The pyridine ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a common interaction pattern for many kinase inhibitors. nih.govacs.org The methoxybenzamide portion can then extend into the active site, forming additional interactions with surrounding amino acid residues.

The iodine atom on the pyridine ring is of particular interest as it can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in protein-ligand recognition. acs.org A halogen bond can form between the electrophilic region of the iodine atom and a nucleophilic partner on the protein, such as a carbonyl oxygen or an aromatic ring.

To explore the dissociation of the protein-ligand complex, steered molecular dynamics (SMD) or umbrella sampling simulations can be performed. These methods apply an external force to pull the ligand out of the binding pocket, allowing for the calculation of the potential of mean force (PMF) and the estimation of the binding free energy.

Hypothetical Docking Results for this compound with a Protein Kinase:

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondHinge Region Backbone NH2.1
Hydrogen BondHinge Region Backbone C=O2.3
Halogen BondCarbonyl Oxygen of Aspartate3.1
Hydrophobic InteractionPhenyl Ring of Phenylalanine3.8

This table presents a hypothetical binding mode to illustrate the types of interactions that could be identified through molecular docking.

De Novo Drug Design and Virtual Screening Applications

Design of Novel Analogs based on Computational Predictions

The insights gained from molecular docking and dynamics simulations can be leveraged for the de novo design of novel analogs of this compound with improved properties. nih.govacs.org The goal of de novo design is to generate new molecular structures with desired biological activities.

Based on the predicted binding mode, modifications can be introduced to the parent compound to enhance its interactions with the target protein. For example, if a specific region of the binding pocket is found to be unoccupied, a functional group could be added to the ligand to fill this space and form additional favorable interactions.

Computational tools for de novo design can be used to grow new fragments from the core scaffold of this compound or to link together small fragments to create entirely new molecules. These newly designed compounds can then be evaluated in silico for their predicted binding affinity and other properties before being synthesized and tested experimentally.

Illustrative Strategy for Analog Design:

Modification SiteProposed ModificationRationale
4-methoxy groupReplacement with a larger alkoxy groupTo explore a hydrophobic pocket adjacent to this position.
Pyridine ringIntroduction of a small alkyl groupTo enhance van der Waals interactions with a specific residue.
Amide linkerReplacement with a more rigid linkerTo reduce conformational flexibility and lock the molecule in a bioactive conformation.

This table provides hypothetical examples of how computational predictions could guide the design of new analogs.

Identification of Potential Off-Targets or Polypharmacology

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The reverse process, known as inverse or reverse virtual screening, involves screening a single compound against a large database of protein structures to identify potential off-targets. nih.gov This is a crucial step in drug development to assess the potential for adverse effects and to explore the possibility of drug repurposing.

For this compound, a reverse virtual screening workflow could be employed to predict its polypharmacology, which is the ability of a compound to interact with multiple targets. mdpi.com This workflow would typically involve docking the compound against a comprehensive library of human protein structures. The results would then be ranked based on the predicted binding scores, and the top-ranking proteins would be considered as potential off-targets.

Further analysis, such as comparing the binding mode at the off-targets with that at the primary target, can provide insights into the structural basis for the predicted polypharmacology. Experimental validation would then be required to confirm these in silico predictions.

Hypothetical Reverse Virtual Screening Workflow:

Compound Preparation: Generate a 3D conformation of this compound.

Target Database: Utilize a database of human protein structures (e.g., the Protein Data Bank).

Docking: Systematically dock the compound into the binding sites of all proteins in the database.

Scoring and Ranking: Rank the protein targets based on the docking scores.

Hit Selection and Analysis: Select the top-ranked proteins for further analysis of the binding interactions.

Experimental Validation: Test the compound's activity against the predicted off-targets in vitro.

This systematic approach can help to build a comprehensive profile of the biological activities of this compound and to anticipate its potential therapeutic effects and side effects. nih.gov

Future Directions and Research Perspectives

Exploration of Novel Biological Targets and Mechanisms

The N-pyridinyl benzamide (B126) scaffold is a recognized pharmacophore in numerous biologically active compounds, often targeting kinases and other enzymes. For N-(5-iodopyridin-2-yl)-4-methoxybenzamide, a key future direction is the systematic exploration of its biological targets to uncover novel therapeutic applications.

Detailed Research Findings: Structure-activity relationship (SAR) studies on analogous N-pyridinyl benzamide series have revealed potent inhibitory activity against various kinases, including Janus kinases (JAKs) and tyrosine kinase p56lck. drugbank.comresearchgate.net For instance, the optimization of a 4-aminopyridine (B3432731) benzamide scaffold led to the identification of potent and selective TYK2 inhibitors. drugbank.com Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of kinases involved in cell signaling pathways critical to cancer and inflammatory diseases.

Future research should involve broad-spectrum kinase screening to identify primary targets. Subsequently, detailed enzymatic and cellular assays will be necessary to validate these initial findings and elucidate the mechanism of action. Techniques such as thermal shift assays, isothermal titration calorimetry, and X-ray crystallography could provide insights into the binding affinity and mode of interaction with identified target proteins. Beyond kinases, the compound should be screened against other enzyme families and receptor classes where the benzamide or pyridine (B92270) motif is known to be active, such as histone deacetylases (HDACs) or G-protein coupled receptors. nih.gov

Potential Target Class Rationale Exemplary Research Direction
Protein KinasesThe N-pyridinyl benzamide scaffold is a known kinase inhibitor motif. drugbank.comBroad-panel kinase screening followed by detailed kinetic analysis of identified hits.
Histone Deacetylases (HDACs)Benzamide derivatives have shown potent HDAC inhibitory activity. nih.govIn vitro HDAC enzymatic assays and cellular assays to measure histone acetylation levels.
DNA Damage Response ProteinsSome pyridine-containing compounds interfere with DNA repair pathways.Evaluation of the compound's effect on cell survival following DNA damage induction.
G-Protein Coupled ReceptorsThe scaffold shares structural similarities with known GPCR ligands.Radioligand binding assays against a panel of GPCRs.

Development of Advanced Synthetic Methodologies

Efficient and versatile synthetic routes are crucial for generating analogs of this compound for SAR studies and lead optimization. While traditional amide coupling methods are applicable, the development of more advanced and efficient synthetic methodologies is a key area of future research.

Detailed Research Findings: Recent advances in catalysis offer promising avenues for the synthesis of N-pyridinyl benzamides. For instance, bimetallic metal-organic frameworks (MOFs) like Fe2Ni-BDC have been shown to be effective heterogeneous catalysts for the amidation reaction between 2-aminopyridine (B139424) and trans-beta-nitrostyrene. mdpi.com Palladium-catalyzed C-H functionalization represents another powerful tool for the direct and regioselective introduction of substituents on the pyridine or benzamide rings. nih.gov Specifically, palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for arenes with weakly coordinating amide directing groups, which could be applicable to the synthesis of the title compound. mdpi.com

Future synthetic efforts could focus on the application of flow chemistry to enable rapid and scalable synthesis of analogs. acs.orgdurham.ac.uk Flow chemistry can offer improved reaction control, safety, and efficiency, which is particularly advantageous for multi-step syntheses. durham.ac.uk The development of novel catalytic systems for the late-stage functionalization of the this compound core would also be highly valuable for rapidly generating a diverse library of derivatives.

Synthetic Approach Potential Advantages Exemplary Application
Bimetallic MOF CatalysisHeterogeneous catalysis, reusability, and mild reaction conditions. mdpi.comCatalyzing the direct amidation of 2-amino-5-iodopyridine (B21400) with 4-methoxybenzoic acid derivatives.
Palladium-Catalyzed C-H IodinationHigh regioselectivity and use of a simple oxidant. mdpi.comDirect iodination of an N-(pyridin-2-yl)-4-methoxybenzamide precursor.
Flow ChemistryScalability, improved safety, and potential for automation. acs.orgContinuous multi-step synthesis of a library of analogs for SAR studies.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and optimize lead compounds. nih.gov For this compound, these computational tools can be leveraged to predict biological activities, optimize pharmacokinetic properties, and explore novel chemical space.

Detailed Research Findings: Machine learning models have been successfully applied to predict the activity of kinase inhibitors and to classify them based on their binding modes. spandidos-publications.com Deep learning approaches, such as generative models, are being used for scaffold hopping to design novel kinase inhibitors with improved properties. frontiersin.orgfrontiersin.orgnih.gov These models can learn the complex relationships between chemical structure and biological activity from large datasets of known inhibitors.

For the optimization of this compound, a multi-pronged AI/ML strategy could be employed. Initially, quantitative structure-activity relationship (QSAR) models can be built using existing data on related N-pyridinyl benzamides to predict the activity of novel analogs. Generative models can then be used to design new molecules with desired properties, such as high potency and selectivity for a specific target. Furthermore, AI/ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential off-target effects, to guide the selection of the most promising candidates for synthesis and experimental testing. nih.govmdpi.complos.orgresearchgate.netnih.gov

AI/ML Application Objective Methodology
QSAR ModelingPredict the biological activity of new analogs.Build models based on existing data for similar compounds.
Generative ModelsDesign novel molecules with improved properties.Utilize deep learning for scaffold hopping and de novo design. frontiersin.orgfrontiersin.orgnih.gov
ADMET & Off-Target PredictionPrioritize candidates with favorable pharmacokinetic and safety profiles.Develop predictive models using large compound databases. nih.govmdpi.com

Potential for Combination Therapies and Multitarget Approaches

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve durable responses and overcome resistance. This compound, depending on its biological target(s), could be a valuable component of such therapeutic strategies.

Detailed Research Findings: The combination of inhibitors targeting different nodes within a signaling pathway or in parallel pathways can lead to synergistic anti-tumor effects. acs.org For example, the combination of PARP inhibitors with other DNA damage response (DDR) inhibitors has shown promise in overcoming resistance. spandidos-publications.comfrontiersin.orgfrontiersin.orgnih.govnih.gov If this compound is found to inhibit a key protein in a specific signaling pathway, it could be rationally combined with other agents that target upstream or downstream components of that pathway, or a compensatory pathway.

Future research should explore the synergistic potential of this compound with existing therapeutic agents. This would involve in vitro studies using cancer cell lines to assess for synergistic, additive, or antagonistic effects. Promising combinations could then be further evaluated in preclinical in vivo models. Additionally, the design of multi-target inhibitors based on the this compound scaffold could be a viable strategy to simultaneously modulate multiple disease-relevant pathways.

Combination Strategy Rationale Exemplary Approach
Targeting the Same PathwayVertical inhibition to achieve a more complete pathway blockade.Combine with an inhibitor of an upstream or downstream target.
Targeting Parallel PathwaysHorizontal inhibition to prevent pathway crosstalk and compensatory signaling. acs.orgCombine with an inhibitor of a known resistance pathway.
Combination with DDR InhibitorsEnhance DNA damage and induce synthetic lethality. nih.govnih.govInvestigate synergy with PARP inhibitors in relevant cancer models. spandidos-publications.comfrontiersin.org

Application in Chemical Biology Tools and Probes

The iodo-substituent on the pyridine ring of this compound offers a unique handle for its development as a chemical biology tool or probe. The iodine atom can be replaced with a radioisotope for use in molecular imaging or derivatized to attach fluorescent tags or affinity labels.

Detailed Research Findings: Radioiodinated compounds are widely used as imaging agents in single-photon emission computed tomography (SPECT) and positron emission tomography (PET). eurekaselect.com Iodinated benzamide derivatives have been successfully developed as SPECT imaging agents for various biological targets. nih.govnih.gov For instance, radioiodinated 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have been developed for the non-invasive imaging of amyloid plaques. nih.gov

A significant future direction is the development of a radioiodinated version of this compound (e.g., using iodine-123, iodine-124, or iodine-125) as a molecular imaging probe. This would allow for the non-invasive visualization and quantification of its biological target in vivo, which could be invaluable for target validation, understanding drug distribution, and patient stratification in clinical studies. Furthermore, the iodine atom can be exploited for the synthesis of photoaffinity probes by introducing a photolabile group, which would enable the identification of its direct binding partners in a complex biological milieu.

Application Methodology Potential Impact
SPECT/PET Imaging AgentRadioiodination with isotopes such as 123I or 124I. eurekaselect.comNon-invasive visualization of target distribution and engagement in vivo.
Photoaffinity ProbeIntroduction of a photolabile group at the position of the iodine atom.Covalent labeling and identification of direct biological targets.
Fluorescent ProbeSuzuki or Sonogashira coupling to attach a fluorescent moiety.Visualization of the compound's subcellular localization.

Q & A

Q. What are the recommended synthetic routes for N-(5-iodopyridin-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized for academic-scale production?

Answer: The synthesis typically involves coupling a 5-iodopyridin-2-amine derivative with 4-methoxybenzoyl chloride under basic conditions (e.g., pyridine or DMF with a coupling agent like EDCI). Key steps include:

  • Iodination : Direct iodination of pyridine derivatives using NIS (N-iodosuccinimide) in acetic acid at 60–80°C .
  • Amide Coupling : Use of Schotten-Baumann conditions (e.g., aqueous NaOH with THF) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures .
    Optimization Tips :
  • Monitor reaction progress via TLC (Rf ~0.4–0.6 in 3:1 pentane:EtOAc).
  • Use substoichiometric CuTc (copper thiophenecarboxylate) to accelerate coupling yields .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments (e.g., methoxy singlet at δ ~3.8 ppm, pyridyl protons at δ 7.5–8.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ (e.g., calculated m/z 385.02 for C13_{13}H10_{10}IN2_2O2_2) .
  • IR : Detect amide C=O stretch (~1630 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) .
  • X-ray Crystallography : Resolve iodine positioning and intermolecular interactions (e.g., N–H···N hydrogen bonds) .

Q. What biological targets are associated with this compound, and how are receptor binding assays designed?

Answer:

  • Primary Targets : Serotonin 5-HT3_3 and dopamine D2_2 receptors, based on structural analogs showing dual antagonism .
  • Assay Design :
    • In vitro : Radioligand displacement using 3H^3H-GR65630 (5-HT3_3) and 3H^3H-spiperone (D2_2) in rat cortical/synaptic membranes .
    • In vivo : Anti-emetic activity tests in rodent models (e.g., cisplatin-induced vomiting) .

Advanced Research Questions

Q. How can regioselective iodination of the pyridine ring be achieved to minimize byproducts?

Answer: Regioselectivity is influenced by:

  • Directing Groups : Pre-functionalize the pyridine with electron-withdrawing groups (e.g., nitro) to direct iodination to the 5-position .
  • Catalytic Systems : Use Pd(OAc)2_2 with ligands (e.g., PPh3_3) for directed C–H iodination .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine incorporation vs. nonpolar solvents .

Q. How to resolve contradictions in biological activity data between enantiomers?

Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/IPA mobile phase) .
  • Enantiomer-Specific Assays : Test (R)- and (S)-forms independently. For example, (R)-enantiomers often show higher D2_2 affinity, while (S)-enantiomers may selectively bind 5-HT3_3 .
  • Molecular Docking : Compare binding poses in receptor crystal structures (e.g., PDB 4U53 for 5-HT3_3) .

Q. What strategies improve metabolic stability for in vivo applications?

Answer:

  • Structural Modifications : Replace methoxy with trifluoromethoxy (enhances resistance to CYP450 oxidation) .
  • Deuterium Labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) .
  • In vitro Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How to design structure-activity relationship (SAR) studies for optimizing receptor affinity?

Answer:

  • Substituent Variation : Systematically modify the pyridine (e.g., 5-Br, 5-CF3_3) and benzamide (e.g., 4-OCF3_3) moieties .
  • Key Metrics : Measure IC50_{50} shifts in receptor binding assays (e.g., 5-iodo substitution boosts D2_2 affinity 10-fold vs. chloro ).
  • Computational Modeling : Use QSAR tools (e.g., Schrödinger’s Maestro) to predict logP and polar surface area effects on bioavailability .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Answer:

  • Hygroscopicity : Handle crystals under inert gas (N2_2) or coat with Paratone-N oil .
  • Disorder : Use SHELXL refinement with constrained occupancy for disordered iodine/ethoxy groups .
  • Hydrogen Bonding : Analyze packing motifs (e.g., centrosymmetric dimers via N–H···N bonds) to explain stability .

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